(Prop-2-yn-1-yl)(sulfamoyl)amine: Synthesis, Characterization, and Applications in Advanced Chemical Biology
(Prop-2-yn-1-yl)(sulfamoyl)amine: Synthesis, Characterization, and Applications in Advanced Chemical Biology
Executive Summary
(Prop-2-yn-1-yl)(sulfamoyl)amine (also known as N-propargylsulfamide) is a highly versatile bifunctional building block that bridges the robust reactivity of terminal alkynes with the unique hydrogen-bonding and pharmacophoric properties of the sulfamide moiety[1]. This technical guide provides an in-depth analysis for researchers and drug development professionals, detailing field-proven synthetic methodologies, rigorous characterization protocols, and the mechanistic rationale underpinning its use in modern bioconjugation and medicinal chemistry.
Mechanistic Rationale & Synthetic Strategy
The synthesis of primary and secondary sulfamides has historically been challenged by issues of over-alkylation, symmetric bis-substitution, and the harsh conditions required for transamidation[2]. The target molecule, (prop-2-yn-1-yl)(sulfamoyl)amine, requires the selective mono-substitution of a sulfamide core with a propargyl group.
To achieve this, two primary strategic pathways are employed:
-
Method A (Direct Transamidation): This approach utilizes the direct reaction of propargylamine with unsubstituted sulfamide in a high-boiling ethereal solvent (e.g., refluxing 1,4-dioxane). Dioxane (b.p. 101 °C) provides the necessary thermal energy to overcome the high activation barrier for the transamidation of the highly stable sulfamide core[3]. While highly atom-economical, the elevated temperatures required to expel ammonia can lead to moderate yields and the formation of symmetric N,N'-di(prop-2-yn-1-yl)sulfamide side products.
-
Method B (Stepwise Sulfamoylation via Boc-Protection): To enforce strict mono-substitution, a stepwise approach is preferred. Chlorosulfonyl isocyanate (CSI) is reacted with tert-butanol to generate the highly electrophilic N-Boc-sulfamoyl chloride. Subsequent nucleophilic attack by propargylamine yields a Boc-protected intermediate, which is then quantitatively deprotected using trifluoroacetic acid (TFA)[2]. This system ensures high purity by sterically and electronically precluding secondary attacks on the sulfamide core.
Fig 1. Divergent synthetic routes for (Prop-2-yn-1-yl)(sulfamoyl)amine.
Experimental Methodologies
Note: All protocols must be conducted in a well-ventilated fume hood. Sulfamoyl chlorides are moisture-sensitive and should be handled under an inert atmosphere (N₂ or Ar).
Protocol A: Direct Transamidation (Reflux Method)
This method is ideal for rapid synthesis where absolute quantitative yield is secondary to operational simplicity.
-
Reagent Preparation: Suspend sulfamide (1.5 equiv, 14.4 mmol) in 20 mL of anhydrous 1,4-dioxane. The excess sulfamide statistically favors mono-substitution.
-
Amine Addition: Add propargylamine (1.0 equiv, 9.6 mmol) dropwise to the stirring suspension at room temperature.
-
Thermal Activation: Heat the reaction mixture to reflux (101 °C). The reaction is driven forward by the evolution of ammonia gas. Maintain reflux for 16–24 hours[3].
-
Reaction Monitoring: Monitor the consumption of propargylamine via TLC (eluent: EtOAc/Hexanes 1:1, visualized with ninhydrin stain).
-
Self-Validating Work-up: Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the crude residue in ethyl acetate and wash with 0.1 M HCl. Causality: The acidic wash selectively protonates the unreacted aliphatic propargylamine, partitioning it into the aqueous phase. The product remains largely unprotonated at pH ~1 due to the strong electron-withdrawing nature of the sulfonyl group, staying in the organic phase.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and purify via flash column chromatography to yield the target compound.
Protocol B: Stepwise Sulfamoylation (Boc-Protected Method)
This method is preferred for high-purity applications, such as monomer synthesis for polymerization or drug-linker construction[4].
-
Preparation of Boc-Sulfamoyl Chloride: To a solution of chlorosulfonyl isocyanate (1.0 equiv) in anhydrous DCM at 0 °C, add tert-butanol (1.0 equiv) dropwise. Stir for 30 minutes to form the intermediate.
-
Sulfamoylation: In a separate flask, dissolve propargylamine (1.0 equiv) and triethylamine (1.5 equiv) in DCM at 0 °C. Transfer the freshly prepared Boc-sulfamoyl chloride solution dropwise into the amine solution.
-
Intermediate Isolation: Stir for 2 hours at room temperature. Quench with water, extract with DCM, wash with brine, dry, and concentrate to isolate tert-butyl (prop-2-yn-1-ylsulfamoyl)carbamate.
-
Deprotection: Dissolve the intermediate in a 1:1 mixture of DCM and TFA (10 equiv)[2]. Stir at room temperature for 2 hours. Causality: TFA provides a clean deprotection step because the byproducts (isobutylene and CO₂) are volatile gases that bubble out of the solution, driving the reaction to completion without generating non-volatile impurities.
-
Final Isolation: Co-evaporate the reaction mixture with toluene to remove excess TFA. Triturate the residue with diethyl ether to yield (prop-2-yn-1-yl)(sulfamoyl)amine as a highly pure crystalline solid.
Physicochemical & Spectroscopic Characterization
Rigorous characterization is essential to confirm the structural integrity of the synthesized sulfamide, particularly ensuring the preservation of the terminal alkyne and the primary amine of the sulfamide group[1]. The distinct triplet at δ 3.12 ppm and the doublet of doublets at δ 3.58 ppm are diagnostic for the propargyl system, confirming that the alkyne remains unreacted during the sulfamoylation process[4].
Table 1: Quantitative Characterization Data for (Prop-2-yn-1-yl)(sulfamoyl)amine
| Analytical Method | Parameter / Assignment | Observed Value / Signal |
| Mass Spectrometry (ESI-MS) | [M-H]⁻ (Negative Ion Mode) | m/z 133.0 |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ (Positive Ion Mode) | m/z 135.0 |
| ¹H NMR (400 MHz, DMSO-d₆) | Sulfamide -NH₂ | δ 6.52 (s, 2H) |
| ¹H NMR (400 MHz, DMSO-d₆) | Secondary Amine -NH- | δ 6.75 (t, J = 6.1 Hz, 1H) |
| ¹H NMR (400 MHz, DMSO-d₆) | Methylene -CH₂- | δ 3.58 (dd, J = 6.1, 2.5 Hz, 2H) |
| ¹H NMR (400 MHz, DMSO-d₆) | Terminal Alkyne HC≡C- | δ 3.12 (t, J = 2.5 Hz, 1H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | Internal Alkyne Carbon (-C≡) | δ 81.2 |
| ¹³C NMR (100 MHz, DMSO-d₆) | Terminal Alkyne Carbon (HC≡) | δ 73.5 |
| FT-IR Spectroscopy | N-H stretching (Sulfamide) | 3320, 3250 cm⁻¹ |
| FT-IR Spectroscopy | C≡C stretching (Alkyne) | 2120 cm⁻¹ |
| FT-IR Spectroscopy | S=O stretching (Sulfonyl) | 1330, 1150 cm⁻¹ |
Applications in Drug Development & Bioconjugation
The structural duality of (prop-2-yn-1-yl)(sulfamoyl)amine makes it a privileged scaffold in modern chemical biology.
-
Bioisosterism in Drug Design: The sulfamide group (-NH-SO₂-NH₂) acts as a non-classical bioisostere for transition states in peptide hydrolysis and is a potent zinc-binding pharmacophore. It is frequently utilized in the design of carbonic anhydrase inhibitors and targeted anti-cancer agents, such as rocaglate acyl sulfamides for glioblastoma stem cell inhibition[5].
-
CuAAC "Click" Chemistry: The terminal alkyne serves as a bioorthogonal handle for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). This allows for the site-selective conjugation of the sulfamide pharmacophore to azide-functionalized antibodies, polymers, or fluorescent probes, creating targeted antibody-drug conjugates (ADCs) or diagnostic tools[6].
Fig 2. CuAAC Click Chemistry integration of the propargyl sulfamide motif.
References
-
[4] Synthesis and Characterization of Poly(N-propargylsulfamides), American Chemical Society.4
-
[1] (Prop-2-yn-1-yl)(sulfamoyl)amine | C3H6N2O2S | CID 20454452, PubChem, National Institutes of Health. 1
-
[5] Identification of Rocaglate Acyl Sulfamides as Selective Inhibitors of Glioblastoma Stem Cells, ACS Central Science.5
-
[3] Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands, PMC, National Institutes of Health. 3
-
[6] Advanced Bioconjugation Technologies for Site-selective Protein Modification Antibody Drug Conjugates, DTU Inside. 6
Sources
- 1. (Prop-2-yn-1-yl)(sulfamoyl)amine | C3H6N2O2S | CID 20454452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US3891703A - Sulfamide process - Google Patents [patents.google.com]
- 3. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
